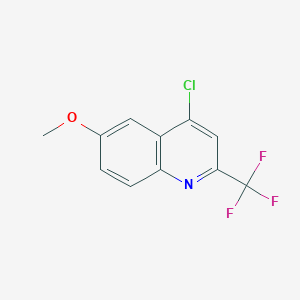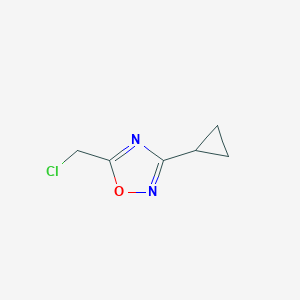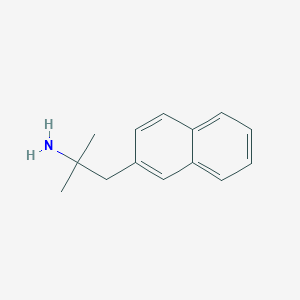
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride
Descripción general
Descripción
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. CP-690,550 has been extensively studied for its potential as a therapeutic agent in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine signaling and immune cell activation.
Efectos Bioquímicos Y Fisiológicos
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been shown to reduce inflammation and autoimmune responses in various animal models of autoimmune diseases. In humans, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has also been shown to have a favorable safety profile in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in various biological processes. However, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has limited selectivity for JAK3 over other JAK family members, and its long-term effects on the immune system are not well understood.
Direcciones Futuras
Future research on 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could focus on improving its selectivity for JAK3 over other JAK family members, as well as investigating its long-term effects on the immune system. 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could also be studied for its potential as a therapeutic agent in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could be studied for its potential as a cancer therapy, as JAK3 has been implicated in the development and progression of certain types of cancer.
Aplicaciones Científicas De Investigación
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been extensively studied for its potential as a therapeutic agent in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a crucial role in the signaling pathways of immune cells, and inhibition of JAK3 has been shown to reduce inflammation and autoimmune responses.
Propiedades
IUPAC Name |
4-[2-(chloromethyl)pyrimidin-4-yl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKXHQCCXLSOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623107 | |
| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride | |
CAS RN |
118779-76-3 | |
| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

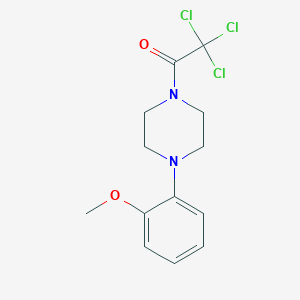
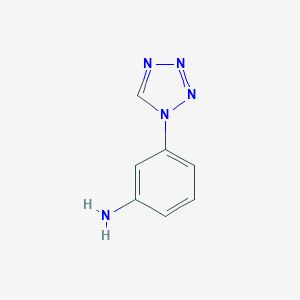
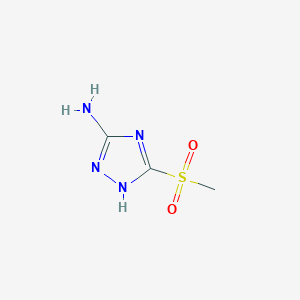
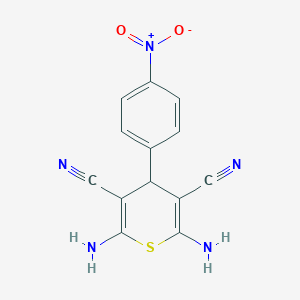
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
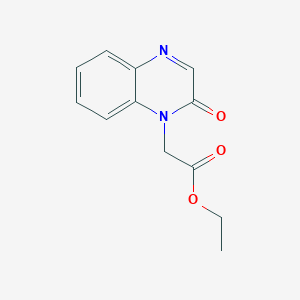
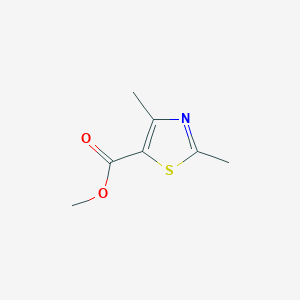
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
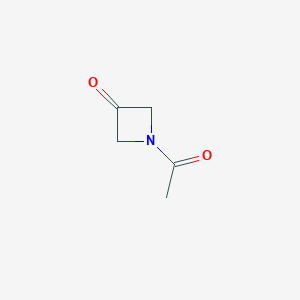
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
